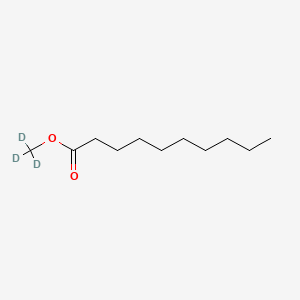

Trideuteriomethyl decanoate

Description

Trideuteriomethyl decanoate (CD₃COO(CH₂)₈CH₃) is a deuterated derivative of methyl decanoate, where three hydrogen atoms in the methyl group are replaced with deuterium (²H or D). The decanoate moiety (C₁₀ chain) confers lipophilicity, influencing solubility and interaction with biological or polymeric matrices. While direct references to this compound are absent in the provided evidence, its applications can be inferred from studies on analogous esters, such as ethyl decanoate (flavor chemistry) and nandrolone decanoate (pharmacology) .

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

189.31 g/mol |

IUPAC Name |

trideuteriomethyl decanoate |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3 |

InChI Key |

YRHYCMZPEVDGFQ-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl decanoate typically involves the deuteration of methyl groups. One common method is the α-trideuteration of methylarenes, which can be achieved using inexpensive bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like DMSO-d6 . This method ensures high selectivity and efficiency in introducing the trideuteriomethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, often utilizing specialized reactors and deuterium gas. The process must ensure the high purity and isotopic fidelity of the final product, which is crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Trideuteriomethyl decanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of deuterated carboxylic acids.

Reduction: Reduction reactions can convert this compound into deuterated alcohols.

Substitution: The trideuteriomethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which retain the deuterium labeling for further studies.

Scientific Research Applications

Chemistry: Trideuteriomethyl decanoate is used in isotopic labeling studies to investigate reaction mechanisms and pathways. Its unique properties allow for precise tracking of molecular changes during chemical reactions .

Biology: In biological research, this compound helps in studying metabolic pathways and enzyme interactions. The deuterium labeling provides insights into the dynamics of biological processes at the molecular level .

Medicine: The compound is valuable in pharmacokinetic studies, where it helps in understanding the absorption, distribution, metabolism, and excretion of drugs. Deuterium-labeled compounds are often used as internal standards in mass spectrometry .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its isotopic labeling aids in quality control and product development processes .

Mechanism of Action

The mechanism by which trideuteriomethyl decanoate exerts its effects involves the stable incorporation of deuterium atoms into the molecular structure. This incorporation alters the vibrational frequencies of the molecule, which can be detected using spectroscopic techniques. The deuterium atoms act as tracers, allowing researchers to follow the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Decanoate (CH₃COO(CH₂)₈CH₃)

- Structure and Properties: Lacks deuterium, resulting in a lower molecular weight (200.32 g/mol vs. 203.36 g/mol for Trideuteriomethyl decanoate).

- Applications : Used as a solvent or intermediate in polymer synthesis . In contrast, the deuterated form is employed in isotopic labeling to track metabolic pathways or study reaction mechanisms.

- Research Findings: Methyl decanoate’s volatility and solubility differ from its deuterated counterpart, which may exhibit slower enzymatic hydrolysis due to kinetic isotope effects .

Ethyl Decanoate (CH₃CH₂COO(CH₂)₈CH₃)

- Structure and Properties : Contains an ethyl ester group, increasing hydrophobicity compared to methyl/trideuteriomethyl esters.

- Applications: A key flavor compound in wines and fermented beverages, imparting fruity and brandy-like notes .

- Research Findings: Ethyl decanoate concentrations correlate with yeast strain selection during fermentation. Its deuterated analog could help elucidate biosynthetic pathways or stability under varying pH/temperature conditions .

Nandrolone Decanoate (C₂₈H₄₄O₃)

- Structure and Properties: A 19-nortestosterone steroid esterified with decanoic acid. The long-chain ester prolongs release kinetics via intramuscular injection .

- Applications: Anabolic steroid used to treat anemia and muscle wasting. The decanoate ester enhances half-life compared to shorter-chain esters like enanthate .

Neryl Decanoate

- Structure and Properties: A monoterpene ester (geranyl derivative) with a decanoate chain.

- Applications: Acts as a sex pheromone in insects (e.g., Dalopius marginatus). The decanoate ester’s stability in the environment enhances its efficacy as a semiochemical .

Data Tables

Table 1: Physicochemical Properties of Decanoate Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | CD₃COO(CH₂)₈CH₃ | 203.36 | Isotopic tracing, spectroscopy |

| Methyl decanoate | CH₃COO(CH₂)₈CH₃ | 200.32 | Polymer synthesis, solvents |

| Ethyl decanoate | CH₃CH₂COO(CH₂)₈CH₃ | 214.35 | Flavor enhancement in beverages |

| Nandrolone decanoate | C₂₈H₄₄O₃ | 428.65 | Anabolic steroid, anemia treatment |

| Neryl decanoate | C₂₀H₃₄O₂ | 306.48 | Insect pheromone |

Table 2: Research Findings on Decanoate Esters

Isotopic Effects and Industrial Relevance

Deuteration in this compound reduces vibrational energy, altering its IR and NMR spectra for precise detection in complex mixtures. In catalysis, deuterated esters may slow reaction rates (C-D vs. C-H bond cleavage), aiding mechanistic studies . In pharmacology, deuterated analogs of nandrolone decanoate could refine half-life predictions or reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.